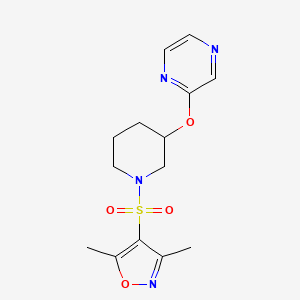

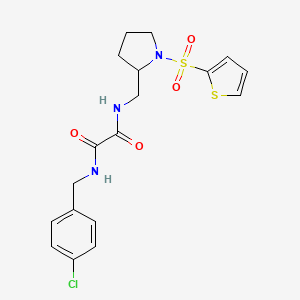

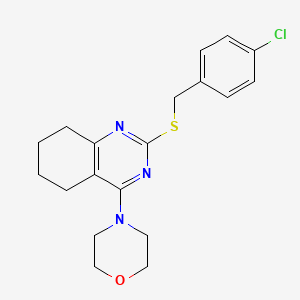

![molecular formula C11H13F3N2O3S B2475784 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide CAS No. 1914939-86-8](/img/structure/B2475784.png)

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Xanthate-Transfer Approach and Trifluoromethylamines

In a study on the synthesis of α-trifluoromethylamines, derivatives similar to 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide were explored. The research highlighted the synthesis of biologically active compounds and radical additions, emphasizing the relevance of trifluoromethylamines in creating fluorinated derivatives for various applications (Gagosz & Zard, 2006).

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide, a compound similar to this compound, has been studied as a building block in the synthesis of polyfunctionalized heterocyclic compounds. This research highlights its potential as a versatile synthon for creating a variety of biologically significant compounds (Gouda, 2014).

Chemical Shift Sensitivity in NMR Studies

A study on the chemical shift sensitivity of trifluoromethyl tags, including compounds related to this compound, discussed their application in fluorine (19F) NMR studies of proteins. This research emphasizes the potential of such compounds in elucidating distinct protein conformers or states (Ye et al., 2015).

Synthesis of Novel Sulfonamide Derivatives

In another study, novel sulfonamide derivatives, structurally related to this compound, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry and cancer research (Ghorab et al., 2015).

Ionic Liquids and Electrochemical Properties

A study on ionic liquids with anions based on fluorosulfonyl derivatives, including compounds similar to this compound, investigated their electrochemical properties. These properties are relevant for applications such as lithium battery electrolytes (Gouveia et al., 2017).

Mécanisme D'action

Mode of Action

Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition

Biochemical Pathways

The biochemical pathways affected by 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide are currently unknown. Based on its chemical structure, it may potentially interact with pathways involving sulfamoylphenyl moieties

Pharmacokinetics

The trifluoroacetamide group may influence the compound’s bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its chemical structure, it may have potential effects on cellular processes involving sulfamoylphenyl moieties

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c12-11(13,14)10(17)16-7-1-2-8-3-5-9(6-4-8)20(15,18)19/h3-6H,1-2,7H2,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGQPFIOKJYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

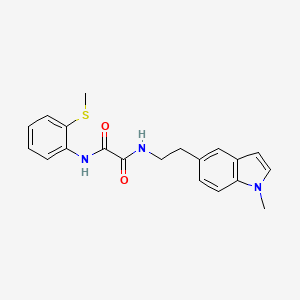

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)

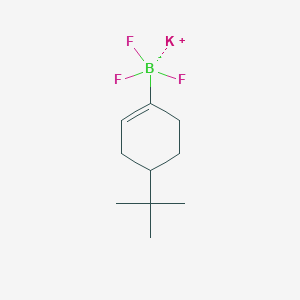

![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)

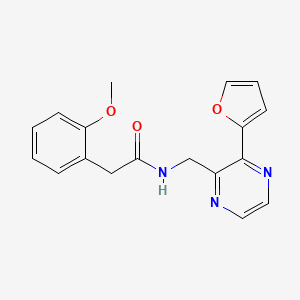

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)